molecular formula C8H18Cl2N2 B2714716 (R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride CAS No. 1286208-69-2

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2714716
CAS No.: 1286208-69-2
M. Wt: 213.15
InChI Key: SSWLLUGSOXMYQP-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with potential applications in medicinal chemistry. Its unique structure, featuring a cyclobutyl ring fused to a pyrrolidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Cyclobutylamine Formation: Starting from cyclobutanone, the compound undergoes reductive amination with ammonia or a primary amine to form cyclobutylamine.

    Pyrrolidine Ring Formation: The cyclobutylamine is then reacted with a suitable reagent, such as 1,4-dibromobutane, under basic conditions to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral acids or chromatography to obtain the ®-enantiomer.

    Salt Formation: Finally, the ®-1-Cyclobutylpyrrolidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides, hydroxylamines, and nitroso derivatives.

    Reduction: Secondary amines, alcohols, and hydrocarbons.

    Substitution: Alkylated, acylated, and sulfonylated derivatives.

Scientific Research Applications

Chemistry: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in drug discovery and development.

Medicine: In medicinal chemistry, ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic effects. It is investigated as a candidate for treating neurological disorders, infections, and other diseases.

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure and reactivity make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. Pathways involved may include neurotransmitter regulation, signal transduction, and metabolic processes.

Comparison with Similar Compounds

    (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, with different biological activities and properties.

    Cyclobutylamine: A simpler analog without the pyrrolidine ring, used in various chemical syntheses.

    Pyrrolidine: A basic structure without the cyclobutyl group, commonly used in organic synthesis.

Uniqueness: ®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride stands out due to its chiral nature and the presence of both cyclobutyl and pyrrolidine rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWLLUGSOXMYQP-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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